molecular formula C25H36N6O4S B1460653 Propoxyphenyl isobutyl aildenafil CAS No. 1621873-33-3

Propoxyphenyl isobutyl aildenafil

Cat. No. B1460653
CAS RN: 1621873-33-3
M. Wt: 516.7 g/mol
InChI Key: WBXXDTKNRRFIAV-CALCHBBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propoxyphenyl isobutyl aildenafil is a new sildenafil analogue . It has been found in trace quantity from one health supplement . It has been purified by preparative high performance liquid chromatography (HPLC) .


Synthesis Analysis

The structural elucidation of this compound has been carried out using high-resolution Orbitrap mass spectrometry under two fragmentation modes, namely High energy Collision Dissolution (HCD) and Collision Induced Dissolution (CID) .


Molecular Structure Analysis

Under MS (3) experiments and CID mode, the isobutyl-bonded fragments of propoxyphenyl isobutyl aildenafil at m/z 313 and 297 have been compared with the reference ions derived from isobutyl sildenafil . The accurate mass measurement of each product ions has been carried out with the aid of Mass Frontier software (version 5.0). The mass error of all product ions is not more than 5.0ppm .


Chemical Reactions Analysis

The structural elucidation of this compound has been carried out using high-resolution Orbitrap mass spectrometry under two fragmentation modes, namely High energy Collision Dissolution (HCD) and Collision Induced Dissolution (CID) .


Physical And Chemical Properties Analysis

Propoxyphenyl isobutyl aildenafil has the molecular formula C25H36N6O4S . Its average mass is 516.656 Da and its monoisotopic mass is 516.251892 Da .

Scientific Research Applications

Identification in Health Supplements

Propoxyphenyl isobutyl aildenafil has been identified in trace quantities in health supplements. Using high-resolution Orbitrap mass spectrometry, researchers have provided evidence for its presence, indicating potential use as an adulterant . This application is crucial for regulatory agencies to ensure the safety and integrity of dietary supplements.

Structural Characterisation

The compound has undergone structural characterisation to determine its composition and properties. Techniques such as semi-preparative high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to establish its structure . This is essential for understanding the pharmacological effects and potential therapeutic uses.

Analytical Benchmarking

Due to its structural similarity to sildenafil analogues, Propoxyphenyl isobutyl aildenafil serves as an analytical benchmark. It helps in developing analytical methods for the detection and separation of novel sildenafil analogues in various products .

Forensic Analysis

In forensic science, the identification of this compound in herbal products can be used to trace illegal adulteration. The detailed analysis assists in legal proceedings and the enforcement of food and drug regulations .

Pharmacological Research

The compound’s similarity to known pharmaceuticals like sildenafil suggests potential applications in pharmacological research. Studies could explore its efficacy and safety profile for treating conditions such as erectile dysfunction .

Toxicological Evaluation

Propoxyphenyl isobutyl aildenafil’s detection in supplements necessitates toxicological evaluation to assess its impact on human health. This research is vital for public health and consumer protection .

Drug Development

The structural elucidation of Propoxyphenyl isobutyl aildenafil can aid in the development of new drugs. By understanding its molecular framework, scientists can design compounds with improved efficacy and reduced side effects .

Mechanism of Action

Target of Action

Propoxyphenyl isobutyl aildenafil, similar to sildenafil, primarily targets an enzyme known as phosphodiesterase type 5 (PDE-5) . This enzyme is found in high concentrations in the smooth muscle of the corpus cavernosum, a region of the penis, and in the pulmonary vasculature .

Mode of Action

The compound works by inhibiting the action of PDE-5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum . During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which then activates the enzyme guanylate cyclase. This results in increased levels of cGMP, leading to smooth muscle relaxation and inflow of blood to the corpus cavernosum . By inhibiting PDE-5, propoxyphenyl isobutyl aildenafil enhances the effect of NO, causing increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The primary biochemical pathway affected by propoxyphenyl isobutyl aildenafil is the nitric oxide/cGMP pathway . By inhibiting PDE-5, the compound prevents the breakdown of cGMP, leading to an increase in its levels. This results in the relaxation of smooth muscle and vasodilation in the pulmonary bed and the systemic circulation to a lesser degree .

Pharmacokinetics

Sildenafil shows rapid absorption and elimination, with a median time to maximum serum concentration of 1 hour and mean terminal half-lives of 2.75 and 3.26 hours . The mean maximum concentration is proportional to the dose in the range of 30 to 60 mg .

Result of Action

The molecular and cellular effects of propoxyphenyl isobutyl aildenafil’s action primarily involve the relaxation of smooth muscle in the corpus cavernosum and the pulmonary vasculature. This leads to an increase in blood flow to these areas, which can help in conditions like erectile dysfunction and pulmonary arterial hypertension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of propoxyphenyl isobutyl aildenafil. For instance, the presence of the compound in health supplements suggests that its bioavailability and efficacy could be affected by factors such as the formulation of the supplement, the presence of other ingredients, and the conditions under which the supplement is stored . Additionally, behaviors, nutrition, and chemicals and industrial pollutants can affect cellular epigenetics and hence, human health .

properties

IUPAC Name

5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-(2-methylpropyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N6O4S/c1-7-10-35-21-9-8-18(36(33,34)31-13-16(4)26-17(5)14-31)12-19(21)24-27-22-20(11-15(2)3)29-30(6)23(22)25(32)28-24/h8-9,12,15-17,26H,7,10-11,13-14H2,1-6H3,(H,27,28,32)/t16-,17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXXDTKNRRFIAV-CALCHBBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(NC(C2)C)C)C3=NC4=C(C(=O)N3)N(N=C4CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C[C@H](N[C@H](C2)C)C)C3=NC4=C(C(=O)N3)N(N=C4CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propoxyphenyl isobutyl aildenafil

CAS RN

1621873-33-3
Record name Propoxyphenyl isobutyl aildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621873333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPOXYPHENYL ISOBUTYL AILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13PRE1787L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical techniques were employed to identify and characterize propoxyphenyl isobutyl aildenafil in the health supplement?

A1: The research article focuses on utilizing high-resolution Orbitrap mass spectrometry to elucidate the structure of propoxyphenyl isobutyl aildenafil. [] This technique allows for accurate mass determination and fragmentation pattern analysis, enabling the identification of the unknown compound within the health supplement. []

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